1,5-Decadiyne
Overview
Description
1,5-Decadiyne: is an organic compound with the molecular formula C10H14 It is a member of the alkyne family, characterized by the presence of two triple bonds in its structuredec-1,5-diyne . It is a linear molecule with a distinctive structure that makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Decadiyne can be synthesized through various methods. One common method involves the coupling of terminal alkynes. For instance, the reaction between 1-bromo-1,3-decadiyne and acetylene in the presence of a palladium catalyst can yield this compound . Another method involves the use of N-bromosuccinimide and silver nitrate to brominate 1,3-decadiyne, followed by coupling with an appropriate alkyne .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,5-Decadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated products.
Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the conditions and reagents used.
Substitution: The compound can participate in substitution reactions, where one or both of the hydrogen atoms on the terminal carbons are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,5-Decadiyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of alkyne chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1,5-decadiyne involves its ability to participate in various chemical reactions due to the presence of two triple bonds. These triple bonds can interact with different molecular targets, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
- 1,7-Octadiyne
- 1,8-Nonadiyne
- 1,9-Decadiene
Comparison: 1,5-Decadiyne is unique due to its specific structure with two triple bonds at the 1 and 5 positions. This structure imparts distinct chemical properties, making it more reactive in certain types of reactions compared to similar compounds like 1,7-octadiyne and 1,8-nonadiyne, which have different positions for their triple bonds. Additionally, 1,9-decadiene, which contains double bonds instead of triple bonds, exhibits different reactivity and applications.
Properties
IUPAC Name |
deca-1,5-diyne | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1H,4-8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIDILFDSIIOSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068895 | |
Record name | 1,5-Decadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53963-03-4, 929-53-3 | |
Record name | 1,5-Decadiyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53963-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Decadiyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Decadiyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053963034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Decadiyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5-Decadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Decadiyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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